(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid
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Overview
Description
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminobutyl group, a fluoro-substituted phenyl ring, and an imidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid involves multiple steps. One common approach is to start with the preparation of the aminobutyl group, followed by the introduction of the fluoro-substituted phenyl ring and the imidazole moiety. The final step involves the formation of the azaphosphinane ring and the carboxylic acid group. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature and pressure settings.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorinated phenyl ring structure.
3-aminobenzotrifluoride: A derivative of trifluorotoluene used in the synthesis of herbicides.
Uniqueness
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H28FN4O4P |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4λ5-azaphosphinane-3-carboxylic acid |
InChI |
InChI=1S/C20H28FN4O4P/c1-24-14-23-11-18(24)17-10-16(21)5-4-15(17)12-25-8-9-30(28,29)20(13-25,19(26)27)6-2-3-7-22/h4-5,10-11,14H,2-3,6-9,12-13,22H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
ZBWZIBATIOSFOY-FQEVSTJZSA-N |
Isomeric SMILES |
CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)([C@](C3)(CCCCN)C(=O)O)O |
Canonical SMILES |
CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)(C(C3)(CCCCN)C(=O)O)O |
Origin of Product |
United States |
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